5-Carboxy-2,3-dimethoxyphenolate
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Overview
Description
5-Carboxy-2,3-dimethoxyphenolate is an aromatic compound with a carboxyl group and two methoxy groups attached to a phenolate ring
Preparation Methods
The synthesis of 5-Carboxy-2,3-dimethoxyphenolate can be achieved through several routes. One common method involves the reaction of 2,3-dimethoxyphenol with a carboxylating agent under specific conditions. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity. For example, the process for the preparation of similar compounds like 5-carboxyphthalide involves adding terephthalic acid to fuming sulfuric acid containing at least 20% of SO3, followed by the addition of formaldehyde and heating the mixture at a temperature of 120-145°C .
Chemical Reactions Analysis
5-Carboxy-2,3-dimethoxyphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
5-Carboxy-2,3-dimethoxyphenolate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Carboxy-2,3-dimethoxyphenolate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
Comparison with Similar Compounds
5-Carboxy-2,3-dimethoxyphenolate can be compared with other similar compounds such as:
Protocatechuate: Another aromatic compound with similar functional groups but different substitution patterns.
5-Carboxy-2-hydroxymuconate-6-semialdehyde: A compound involved in the degradation of aromatic compounds.
5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid: A coordination compound with unique structural properties .
Properties
IUPAC Name |
5-carboxy-2,3-dimethoxyphenolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3,(H,11,12)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIBQVFJXGQICQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9O5- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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